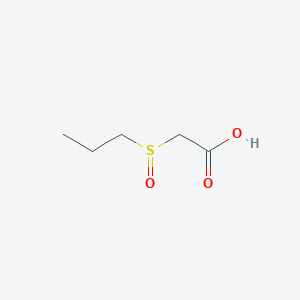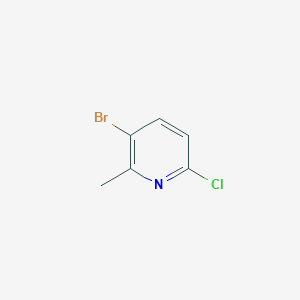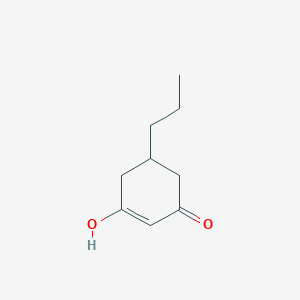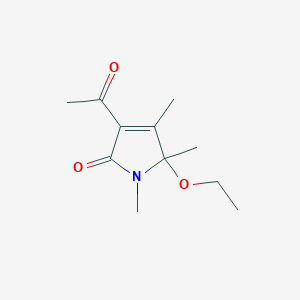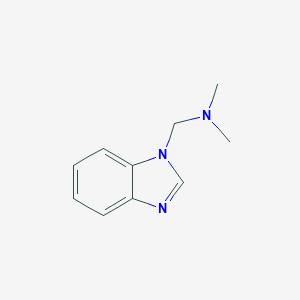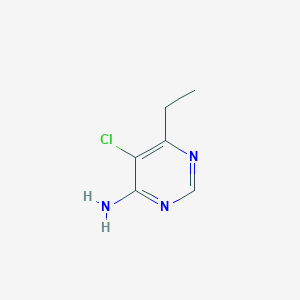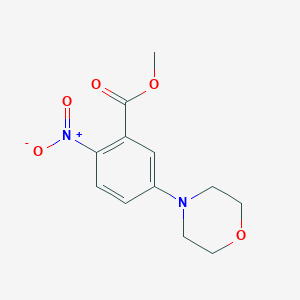![molecular formula C22H18O3 B164002 3-[4-(Benzyloxy)phenyl]-2-phenylacrylsäure CAS No. 126582-18-1](/img/structure/B164002.png)
3-[4-(Benzyloxy)phenyl]-2-phenylacrylsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” is a chemical compound with the molecular formula C22H18O3 . It is a derivative of phenyl-acetic acid .
Molecular Structure Analysis
The molecular structure of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” consists of a phenylacrylic acid core with a benzyloxy group attached to the phenyl ring . The exact structure can be represented by the InChI code: InChI=1S/C22H18O3/c23-22(24)14-11-18-7-10-21(15-8-18)26-16-19-5-3-2-4-6-19/h2-11,15H,14,16H2,(H,23,24)/b11-8+ .Physical And Chemical Properties Analysis
The molecular weight of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” is 330.376 Da . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 330.125580 Da and its monoisotopic mass is 330.125580 Da .Wissenschaftliche Forschungsanwendungen
Chemische Forschung
Diese Verbindung wird in der chemischen Forschung aufgrund ihrer einzigartigen Struktur und Eigenschaften verwendet . Es ist ein weißes bis hellcremefarbenes Pulver mit einem Schmelzpunkt zwischen 115,0-125,0 °C . Seine Summenformel lautet C16H16O3 .
Antikrebsmittel
Die Verbindung wurde auf ihr Potenzial als Antikrebsmittel untersucht . Insbesondere wurde sie beim Design und der Synthese von Pyrazol-Hybrid-Chalkon-Konjugaten verwendet, die vielversprechende Ergebnisse bei der Hemmung der Tubulinpolymerisation und der Demonstration der Zytotoxizität gegen Brustkrebszellen (MCF-7), Gebärmutterhalskrebszellen (SiHa) und Prostatakrebszellen (PC-3) gezeigt haben .
Tubulinpolymerisationsinhibitor
Es wurde festgestellt, dass die Verbindung die Tubulinpolymerisation hemmt . Dies ist bedeutsam, da die Tubulinpolymerisation ein Schlüsselprozess in der Zellteilung ist und ihre Hemmung die Proliferation von Krebszellen verhindern kann .
EGFR-Kinase-Inhibitor
Eine Reihe von 3’-(4-(Benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazolderivaten, zu denen auch diese Verbindung gehört, wurden synthetisiert und auf ihre EGFR-Kinase-Hemmaktivitäten untersucht . EGFR-Kinase ist ein Protein, das eine entscheidende Rolle im Signalweg für Zellwachstum und -differenzierung spielt, und seine Hemmung kann bei der Behandlung verschiedener Krebsarten von Vorteil sein .
Antifungalmittel
Die Verbindung wurde auch bei der Synthese neuer Verbindungen verwendet, die auf ihre antimykotische Aktivität untersucht wurden
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A structurally similar compound has been found to target theGPR34 receptor , a G-protein coupled receptor involved in various diseases .
Mode of Action
non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target protein .
Biochemical Pathways
It’s worth noting that benzylic compounds often undergooxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
benzyloxy and phenylacrylic acid groups may influence its pharmacokinetic properties. For instance, the benzyloxy group could potentially enhance the compound’s lipophilicity, thereby improving its absorption and distribution .
Result of Action
Given its potential interaction with gpr34, it may influence cellular signaling pathways regulated by this receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid. For instance, its stability could be affected by temperature, as suggested by its reported melting point of 218-221°C .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid is complex and involves interactions at the molecular level . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
It could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(E)-2-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c23-22(24)21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,23,24)/b21-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIXOMKXVXTZOO-RCCKNPSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




